molecular formula C6H9NO2 B13601549 o-((5-Methylfuran-2-yl)methyl)hydroxylamine

o-((5-Methylfuran-2-yl)methyl)hydroxylamine

Cat. No.: B13601549
M. Wt: 127.14 g/mol
InChI Key: YYMJMOWIVXUIBZ-UHFFFAOYSA-N
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Description

o-((5-Methylfuran-2-yl)methyl)hydroxylamine (referred to as compound 4 in ) is a hydroxylamine derivative featuring a (5-methylfuran-2-yl)methyl substituent at the ortho position of an aromatic ring. This compound is highly reactive and unstable under ambient conditions, particularly in the presence of acids or oxygen, making its isolation impractical . Instead, it is synthesized in situ and immediately utilized in one-pot reactions to generate more stable derivatives, such as oxazinones or cinnolines. Its structure combines a hydroxylamine (-NHOH) group with a furylmethyl moiety, rendering it a versatile precursor for heterocyclic compounds in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

O-[(5-methylfuran-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H9NO2/c1-5-2-3-6(9-5)4-8-7/h2-3H,4,7H2,1H3

InChI Key

YYMJMOWIVXUIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((5-Methylfuran-2-yl)methyl)hydroxylamine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: o-((5-Methylfuran-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which o-((5-Methylfuran-2-yl)methyl)hydroxylamine exerts its effects involves its reactive hydroxylamine group. This group can form covalent bonds with various molecular targets, including proteins and nucleic acids. The compound can act as a nucleophile, attacking electrophilic centers in target molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares o-((5-Methylfuran-2-yl)methyl)hydroxylamine with structurally or functionally related compounds, emphasizing stability, synthetic methods, and applications.

Stability and Reactivity

Compound Stability Profile Key Observations
This compound Highly unstable; decomposes under acidic or oxidative conditions Not isolated; used immediately in one-pot syntheses (e.g., to form oxazinones) .
2-Hydroxy-2-methyl-5-(5-methylfuran-2-yl)-2H-1,2-oxazin-3(4H)-one (Compound 5 ) Stable as an oil; isolated in 82% yield Contains an oxazinone ring, enhancing stability compared to hydroxylamine .
3-(3-Oxobut-1-enyl)-4-(5-methylfuran-2-yl)-6,7-dimethoxycinnoline (Compound 6 ) Crystalline solid (mp 216°C); stable under ambient conditions Cinnoline core and methoxy groups contribute to robustness .
N-[(5-Methylfuran-2-yl)methyl]cyclohexamine Low stability; 3% yield after 14 hours Formation hindered by slow dehydration of nitrone intermediates .

Key Insight : The hydroxylamine derivative’s instability contrasts sharply with its derivatives (e.g., 5 , 6 ), which are isolable and synthetically valuable. This highlights the importance of in situ transformations for unstable intermediates.

Comparative Data Table

Parameter This compound Compound 5 Compound 6 N-[(5-Methylfuran-2-yl)methyl]cyclohexamine
Stability Unstable (in situ use only) Stable (oil) Stable (solid) Low stability
Synthetic Yield N/A 82% 86% 3%
Key Functional Groups -NHOH, furylmethyl Oxazinone Cinnoline Cyclohexylamine
Applications Precursor Bioactivity Pharmaceuticals Limited

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